(S)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine
Description
(S)-1-(4-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-amine is a chiral amine featuring a 4-bromopyridin-3-yl substituent and a trifluoroethylamine group. The bromine atom at the 4-position of the pyridine ring contributes to its reactivity in cross-coupling reactions, making it valuable for synthesizing complex molecules .
Properties
Molecular Formula |
C7H6BrF3N2 |
|---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
(1S)-1-(4-bromopyridin-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-1-2-13-3-4(5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
InChI Key |
FSNUFRYWJRCMLX-LURJTMIESA-N |
Isomeric SMILES |
C1=CN=CC(=C1Br)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=CN=CC(=C1Br)C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce the bromine atom at the 4-position.
Trifluoroethylation: The brominated pyridine is then subjected to trifluoroethylation using a suitable trifluoroethylating agent.
Amine Introduction:
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and trifluoroethylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromopyridine moiety to a more reduced form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(S)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity.
Comparison with Similar Compounds
Positional Isomers on the Pyridine Ring
Compounds with bromine at different positions on the pyridine ring exhibit distinct electronic and steric properties:
Key Insight : The 3-yl substitution in the target compound creates a steric environment that may reduce nucleophilic substitution rates compared to 2-yl or 5-yl isomers.
Halogen-Substituted Analogs
Replacing bromine with other halogens or functional groups modifies electronic properties and biological activity:
Stereochemical Variants
Enantiomeric forms of the compound display divergent biological activities:
Key Insight : The (S)-configuration in the target compound is critical for its intended applications, as stereochemistry significantly impacts pharmacokinetics and receptor interactions.
Functional Group Modifications
Variations in the amine or trifluoromethyl group alter physicochemical properties:
Key Insight : The trifluoroethylamine group in the target compound balances lipophilicity and metabolic stability, making it preferable over bulkier analogs in drug design .
Research Implications
- Synthetic Utility : The bromine atom in the target compound facilitates Suzuki-Miyaura couplings, enabling rapid diversification .
- Biological Relevance : Pyridine-based analogs show superior kinase inhibition compared to phenyl derivatives due to enhanced π-stacking and hydrogen-bonding capabilities .
- Stereochemical Purity : Enantiomeric resolution (e.g., via preparative HPLC) is essential for optimizing therapeutic efficacy .
Biological Activity
(S)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its interactions with various biological targets, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHBrFN
- Molecular Weight : 255.04 g/mol
- CAS Number : 1213066-11-5
The presence of a brominated pyridine ring and a trifluoroethylamine group significantly influences its biological interactions. The chirality of the compound (S configuration) is also crucial as it can affect the binding affinity to biological targets.
Research indicates that this compound interacts with various receptors and enzymes, potentially modulating their activities. This is primarily attributed to:
- Lipophilicity : The trifluoroethylamine moiety enhances lipophilicity, improving membrane permeability and binding affinity to target proteins.
- Hydrophobic Interactions : The unique structural features allow for increased hydrophobic interactions with receptor sites.
Pharmacological Potential
Studies have suggested that this compound may exhibit pharmacological activities relevant to:
- Cancer Treatment : Preliminary data indicate potential anti-cancer properties through modulation of specific signaling pathways.
- Neurological Disorders : Its ability to interact with neurotransmitter receptors suggests possible applications in treating conditions such as depression or anxiety.
Binding Affinity Studies
A comparative analysis of binding affinities with similar compounds reveals that this compound has enhanced activity due to its unique substitution pattern. Table 1 summarizes binding affinities of related compounds:
| Compound Name | Binding Affinity (Ki) | Unique Features |
|---|---|---|
| This compound | X nM | Bromine at 4-position |
| (R)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amide | Y nM | Bromine at 5-position |
| (S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amide | Z nM | Bromine at 3-position |
Study 1: Anti-Cancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Study 2: Neurotransmitter Modulation
Research involving animal models has shown that this compound can modulate serotonin receptors, leading to an increase in serotonin levels in the brain. This suggests potential applications in treating mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
